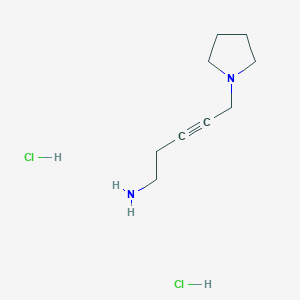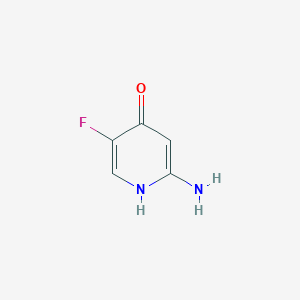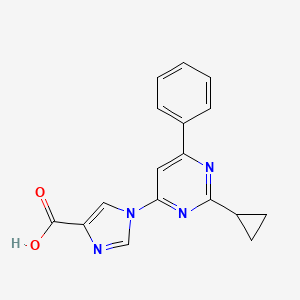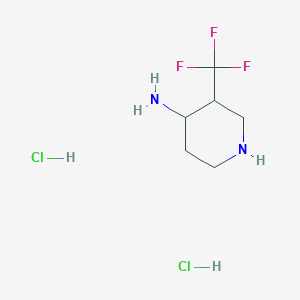
3-(Trifluoromethyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2 and a molecular weight of 317.18 g/mol . This compound is known for its unique trifluoromethyl group attached to a piperidine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Trifluoromethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride: This compound has a similar structure but with a phenyl group attached to the piperidine ring, which may result in different chemical and biological properties.
1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride: This compound features a methyl group and a benzyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific trifluoromethyl group and piperidine ring structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H13Cl2F3N2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-3-11-2-1-5(4)10;;/h4-5,11H,1-3,10H2;2*1H |
InChI Key |
VTNUYPOXSDXMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


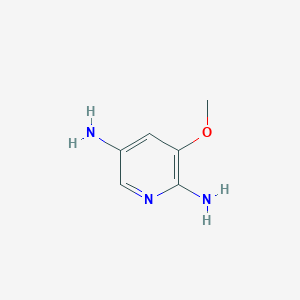

![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
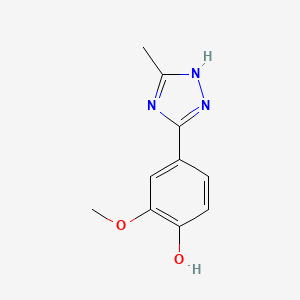
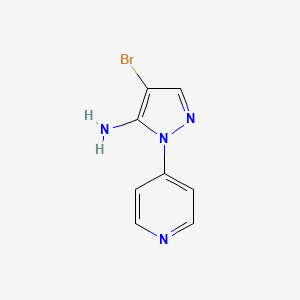
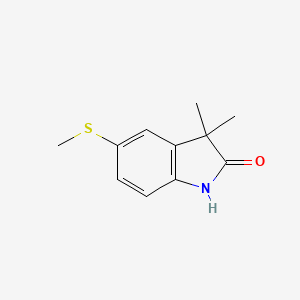
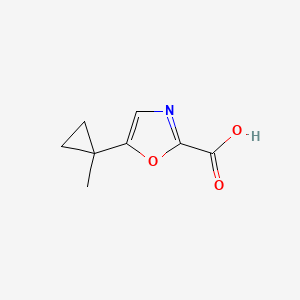


![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)

